FlaB2 protein
CAS No.: 148711-15-3
Cat. No.: VC0232479
Molecular Formula: C4H3N3O
Molecular Weight: 0
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 148711-15-3 |
|---|---|
| Molecular Formula | C4H3N3O |
| Molecular Weight | 0 |
Introduction
Structural Characteristics of FlaB2 Protein
The FlaB2 protein is one of three core proteins (along with FlaB1 and FlaB3) that form the central structure of periplasmic flagella in most spirochetes . In Serpulina (now Brachyspira) hyodysenteriae, the FlaB2 protein consists of 285 amino acids with a calculated molecular mass of 31.1 kDa . Southern blot analysis has indicated that at least one, and possibly two genes related to flaB2 are present in the genome of S. hyodysenteriae . Unlike FlaA (sheath) proteins, FlaB proteins including FlaB2 share sequence similarities with flagellins of other bacteria, particularly at the N- and C-terminal regions .
FlaB2 proteins are exported to the periplasmic space through basal bodies via a type III secretion pathway . This contrasts with FlaA proteins, which are likely exported to the periplasmic space by the type II secretion pathway, as their N-terminal amino sequences are cleaved at a typical peptidase I cleavage site near the N terminus .
In many archaeal species, FlaB2 proteins undergo post-translational modifications, particularly N-glycosylation at multiple sites, which significantly impacts their function and assembly into flagellar structures . The protein can be modified with an N-linked tetrasaccharide at multiple glycosylation sites, which plays a crucial role in archaella assembly and function .
Genetic Conservation and Homology
The FlaB2 protein demonstrates remarkable evolutionary conservation across different spirochete species. Sequence analysis reveals significant homology between FlaB2 proteins from different spirochetes. For instance, the FlaB2 protein of Serpulina hyodysenteriae shares approximately:
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61.2% identity with FlaB1 of Treponema pallidum
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59.8% identity with FlaB2 of Treponema pallidum
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59.3% identity with FlaB3 of Treponema pallidum
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58.5% identity with FlaB2 of Leptospira borgpetersenii
This high degree of conservation suggests that FlaB2 proteins are subject to strong selective pressure to maintain their functional and structural properties across diverse spirochete species. The conservation is particularly evident in certain domains that are likely critical for flagellar assembly and function .
| Strain | Swarm diameter (mm) | Mean speed (μm/s) ± SD | Relative speed | Helix pitch (μm) ± SEM | Helix diameter (μm) ± SEM |
|---|---|---|---|---|---|
| Wild type | 14.0 | 40.0 ± 4.0 | 1.00 | 2.84 ± 0.1 | 0.86 ± 0.06 |
| flaB2 mutant | 9.0 | 29.0 ± 3.5 | 0.72 | 2.70 ± 0.1 | 0.75 ± 0.04 |
| flaB1 flaB2 mutant | 0 | 0 | 0 | Non-helical | Non-helical |
Data adapted from motility analysis of B. hyodysenteriae flagellin mutants
Role in Flagellar Assembly and Structure
FlaB2, along with other FlaB proteins, forms the core of the periplasmic flagella in spirochetes. This core is typically surrounded by a sheath composed of FlaA protein . Electron microscopy studies have revealed that the functions of FlaB1 and FlaB2 overlap considerably in determining the structure and shape of the PFs .
A particularly interesting finding emerges from studies of the flaB1 flaB2 double mutant. In the absence of both FlaB1 and FlaB2, a hollow tubular structure forms that is primarily composed of a polymer of FlaA . This structure differs significantly from normal periplasmic flagella:
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The filaments appear straighter than wild-type flagella
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They lack the normal helical structure
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They are shorter in length
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They appear hollow in negative staining and cryo-TEM analysis
This suggests that FlaB1 and FlaB2 together are essential for establishing the core structure that gives periplasmic flagella their characteristic helical shape. Without these proteins, FlaA still forms a sheath-like structure, but it lacks the proper morphology necessary for effective motility .
Signal Peptide Processing and Protein Maturation
The maturation of FlaB2 involves specific signal peptide processing, which is critical for its proper incorporation into flagellar structures. In methanogens, the preflagellin peptidase (FlaK in Methanococcus voltae and Methanococcus maripaludis) cleaves the N-terminal signal peptide from preflagellins .
Research has established specific requirements for signal peptide length in FlaB2 processing. Studies using M. voltae preflagellin FlaB2 proteins with signal peptides of varying lengths (3-12 amino acids) demonstrated that processing by FlaK occurs in FlaB2 proteins containing signal peptides as short as 5 amino acids, while signal peptides 4 or 3 amino acids in length remained unprocessed . This indicates a minimal length requirement for proper signal peptide recognition and cleavage.
The following table illustrates the different FlaB2 signal peptide constructs tested:
| Construct | Signal Peptide Length (amino acids) | Processed by FlaK |
|---|---|---|
| Mvo flaB2 LP12 | 12 | Yes |
| Mvo flaB2 LP10 | 10 | Yes |
| Mvo flaB2 LP9 | 9 | Yes |
| Mvo flaB2 LP8 | 8 | Yes |
| Mvo flaB2 LP7 | 7 | Yes |
| Mvo flaB2 LP6 | 6 | Yes |
| Mvo flaB2 LP5 | 5 | Yes |
| Mvo flaB2 LP4 | 4 | No |
| Mvo flaB2 LP3 | 3 | No |
Data derived from FlaB2 signal peptide processing studies in M. voltae
Comparative Analysis with Other Flagellin Proteins
FlaB2 belongs to a family of related flagellin proteins, including FlaB1 and FlaB3, which together form the core of periplasmic flagella in most spirochetes. While these proteins share significant homology, they appear to have distinct roles in flagellar assembly and function.
Comparing the three FlaB proteins of Brachyspira hyodysenteriae:
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FlaB1 and FlaB2 have the highest degree of functional overlap, as demonstrated by motility studies of single and double mutants
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FlaB3 appears less critical for motility than FlaB1 or FlaB2, as the flaB3 mutant shows only a 13% decrease in velocity compared to wild type (versus 28-38% for flaB1 or flaB2 mutants)
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FlaB1 and FlaB2 have higher sequence identity with each other (76%) compared to their identity with FlaB3 (57-60%)
These differences suggest that while all three FlaB proteins contribute to flagellar structure and function, they likely play somewhat specialized roles within the flagellar assembly. FlaB1 and FlaB2 appear to be more crucial for maintaining proper flagellar structure and motility, while FlaB3 may have a more supplementary function .
In contrast to the FlaB proteins, the FlaA protein forms a sheath around the FlaB core. While FlaA can form a sheath-like structure in the absence of an intact FlaB core (as seen in the flaB1 flaB2 double mutant), this structure lacks the proper helical shape necessary for effective motility . This highlights the cooperative nature of flagellin protein assembly in spirochetes.
Future Research Directions and Applications
Understanding the structure, function, and interactions of FlaB2 has significant implications for both basic bacterial physiology and potential applications in pathogen control. Future research directions might include:
These research avenues could provide valuable insights into bacterial motility mechanisms and potentially lead to novel approaches for controlling pathogenic spirochetes.
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